Cas no 451485-60-2 (3-{3-(2-Chloro-6-Fluorobenzyl)OxyPhenyl}-1h-Pyrazole)
3-{3-(2-Chloro-6-Fluorobenzyl)OxyPhenyl}-1h-Pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-(3-((2-Chloro-6-fluorobenzyl)oxy)phenyl)-1H-pyrazole
- 3-(3-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-1H-PYRAZOLE
- 3-[3-(2-CHLORO-6-FLUOROBENZYLOXY)PHENYL]-1H-PYRAZOLE
- 3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole
- AC1MD3L1
- AG-A-55258
- chlorofluorobenzyloxyphenylpyrazole
- CTK7C2239
- CTK8F4914
- MolPort-001-772-465
- Oprea1_766450
- AKOS030244818
- 5-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1H-pyrazole
- 451485-60-2
- BTA48560
- 3R-0217
- 3-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-1H-pyrazole
- AKOS005070233
- MFCD03425750
- CS-0452640
- DTXSID50382404
- 3-{3-(2-Chloro-6-Fluorobenzyl)OxyPhenyl}-1h-Pyrazole
-
- MDL: MFCD03425750
- Inchi: 1S/C16H12ClFN2O/c17-14-5-2-6-15(18)13(14)10-21-12-4-1-3-11(9-12)16-7-8-19-20-16/h1-9H,10H2,(H,19,20)
- InChI Key: VNOSYSKGIXGACZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1COC1=CC=CC(C2=CC=NN2)=C1)F
Computed Properties
- Exact Mass: 302.0622189g/mol
- Monoisotopic Mass: 302.0622189g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 37.9Ų
Experimental Properties
- Melting Point: 125-127°C
3-{3-(2-Chloro-6-Fluorobenzyl)OxyPhenyl}-1h-Pyrazole Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
3-{3-(2-Chloro-6-Fluorobenzyl)OxyPhenyl}-1h-Pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM309068-5g |
3-(3-((2-Chloro-6-fluorobenzyl)oxy)phenyl)-1H-pyrazole |
451485-60-2 | 95% | 5g |
$587 | 2021-08-18 | |
| TRC | C386813-10mg |
3-{3-[(2-Chloro-6-Fluorobenzyl)Oxy]Phenyl}-1h-Pyrazole |
451485-60-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C386813-50mg |
3-{3-[(2-Chloro-6-Fluorobenzyl)Oxy]Phenyl}-1h-Pyrazole |
451485-60-2 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C386813-100mg |
3-{3-[(2-Chloro-6-Fluorobenzyl)Oxy]Phenyl}-1h-Pyrazole |
451485-60-2 | 100mg |
$ 95.00 | 2022-06-06 | ||
| Apollo Scientific | PC10217-250mg |
3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole |
451485-60-2 | 250mg |
£96.00 | 2025-02-19 | ||
| Apollo Scientific | PC10217-1g |
3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole |
451485-60-2 | 1g |
£200.00 | 2025-02-19 | ||
| Chemenu | CM309068-1g |
3-(3-((2-Chloro-6-fluorobenzyl)oxy)phenyl)-1H-pyrazole |
451485-60-2 | 95% | 1g |
$92 | 2024-07-16 | |
| abcr | AB156950-1 g |
3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole |
451485-60-2 | 1g |
€194.60 | 2022-03-05 | ||
| abcr | AB156950-5 g |
3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole |
451485-60-2 | 5g |
€486.90 | 2022-03-05 | ||
| abcr | AB156950-10 g |
3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole |
451485-60-2 | 10g |
€709.60 | 2022-03-05 |
3-{3-(2-Chloro-6-Fluorobenzyl)OxyPhenyl}-1h-Pyrazole Suppliers
3-{3-(2-Chloro-6-Fluorobenzyl)OxyPhenyl}-1h-Pyrazole Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 3-{3-(2-Chloro-6-Fluorobenzyl)OxyPhenyl}-1h-Pyrazole
Recent Advances in the Study of 3-{3-(2-Chloro-6-Fluorobenzyl)OxyPhenyl}-1h-Pyrazole (CAS: 451485-60-2)
In recent years, the compound 3-{3-(2-Chloro-6-Fluorobenzyl)OxyPhenyl}-1h-Pyrazole (CAS: 451485-60-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its efficacy in preclinical models.
One of the key findings from recent research is the compound's interaction with specific kinase targets, which play a critical role in cellular signaling pathways. Researchers have demonstrated that 3-{3-(2-Chloro-6-Fluorobenzyl)OxyPhenyl}-1h-Pyrazole exhibits selective inhibition against certain kinases, making it a potential candidate for the treatment of cancers and inflammatory diseases. The compound's ability to modulate these pathways with high specificity has been a focal point of several high-impact studies.
In addition to its biological activity, advancements in the synthetic chemistry of 451485-60-2 have been reported. A recent publication in the Journal of Medicinal Chemistry detailed an improved synthetic route that enhances yield and purity while reducing the number of steps required. This development is particularly significant for scaling up production for further preclinical and clinical studies.
Preclinical evaluations have further highlighted the therapeutic potential of this compound. In vivo studies using animal models of rheumatoid arthritis and certain carcinomas have shown that 3-{3-(2-Chloro-6-Fluorobenzyl)OxyPhenyl}-1h-Pyrazole can effectively reduce disease progression with minimal off-target effects. These findings underscore its potential as a lead compound for drug development.
Despite these promising results, challenges remain. Researchers have noted the need for further pharmacokinetic and toxicological studies to fully understand the compound's safety profile. Additionally, efforts are underway to explore structural analogs that may offer improved efficacy or reduced side effects.
In conclusion, the latest research on 3-{3-(2-Chloro-6-Fluorobenzyl)OxyPhenyl}-1h-Pyrazole (CAS: 451485-60-2) highlights its significant potential in therapeutic applications, particularly in oncology and inflammation. Continued investigation into its mechanisms, synthetic optimization, and preclinical efficacy will be crucial for advancing this compound toward clinical trials.
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